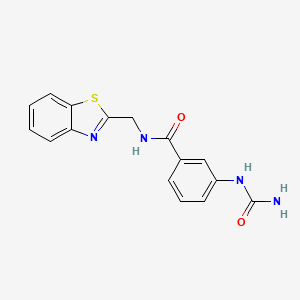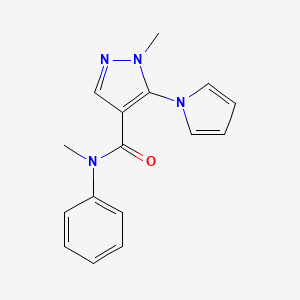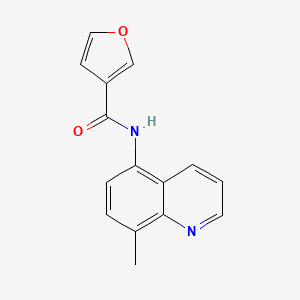
N-(8-methylquinolin-5-yl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-methylquinolin-5-yl)furan-3-carboxamide, also known as XAV-939, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. In recent years, XAV-939 has also been found to have other important biological activities, including anti-inflammatory and neuroprotective effects.
作用机制
N-(8-methylquinolin-5-yl)furan-3-carboxamide inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key component of the pathway. This leads to a decrease in the expression of downstream target genes that are involved in cell proliferation and survival. This compound has also been found to inhibit the activity of tankyrase, an enzyme that regulates the stability of Axin, a negative regulator of the Wnt/β-catenin pathway. By inhibiting tankyrase, this compound promotes the stabilization of Axin, which in turn promotes the degradation of β-catenin.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been found to have anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of microglia, a type of immune cell that plays a key role in neuroinflammation. This compound has also been found to protect neurons from oxidative stress and to promote the survival of dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of N-(8-methylquinolin-5-yl)furan-3-carboxamide is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway in a highly targeted manner. This compound has also been shown to have good bioavailability and to be well-tolerated in animal studies. However, one of the limitations of this compound is its relatively low potency compared to other Wnt inhibitors. This can make it more difficult to achieve complete inhibition of the pathway in some experimental systems.
未来方向
There are a number of future directions for research on N-(8-methylquinolin-5-yl)furan-3-carboxamide. One area of interest is the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent and selective Wnt inhibitors based on the structure of this compound. Finally, there is growing interest in the potential use of this compound for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where the Wnt/β-catenin signaling pathway has been implicated in disease pathogenesis.
合成方法
N-(8-methylquinolin-5-yl)furan-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 8-methylquinoline-5-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoethanol to form the final product.
科学研究应用
N-(8-methylquinolin-5-yl)furan-3-carboxamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of colorectal cancer. The Wnt/β-catenin signaling pathway is known to be dysregulated in many types of cancer, and this compound has been shown to inhibit this pathway by promoting the degradation of β-catenin, a key component of the pathway. In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(8-methylquinolin-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-4-5-13(12-3-2-7-16-14(10)12)17-15(18)11-6-8-19-9-11/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMBKWZCHQRXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=COC=C3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)
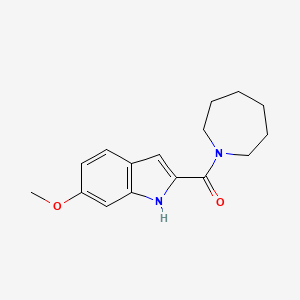
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
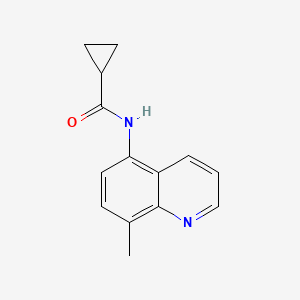
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)

